

4-Ethynylanisole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Ethynylanisole

Cat. No.: B014333

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Introduction

4-Ethynylanisole, also known as 1-ethynyl-4-methoxybenzene, is an aromatic organic compound with the chemical formula C_9H_8O . It features a methoxy group and an ethynyl group attached to a benzene ring, making it a valuable building block in organic synthesis. Its unique structure allows for its participation in a variety of chemical reactions, rendering it a significant precursor in the development of pharmaceuticals, organic materials, and fine chemicals. This guide provides an in-depth overview of the chemical and physical properties of **4-ethynylanisole**, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

Chemical and Physical Properties

4-Ethynylanisole is a white to off-white crystalline solid at room temperature with a faint aromatic odor.^[1] It is soluble in common organic solvents such as chloroform, acetone, dichloromethane, and methanol, but insoluble in water.^{[2][3][4]}

Table 1: Physical and Chemical Properties of **4-Ethynylanisole**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O	[3][5][6]
Molecular Weight	132.16 g/mol	[3][5][6]
CAS Number	768-60-5	[2][3][5]
Melting Point	28-30 °C	[3][5]
Boiling Point	87-91 °C at 11 mmHg	[3][4]
Density	1.019 g/mL at 25 °C	[3][4]
Flash Point	82 °C (closed cup)	[7]
Refractive Index (n _{20/D})	1.563	[3]
LogP	1.67650	[1]
PSA (Polar Surface Area)	9.23 Å ²	[1]

Experimental Protocols

Synthesis via Sonogashira Coupling

The most common and efficient method for the synthesis of **4-ethynylanisole** is the Sonogashira cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. In this case, 4-iodoanisole is coupled with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Reaction Scheme:

Detailed Experimental Protocol:

- **Reaction Setup:** To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. This process should be repeated three times to ensure an oxygen-free environment.

- **Solvent and Reagents Addition:** Under the inert atmosphere, add anhydrous triethylamine (TEA, 3.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL). Stir the mixture until all solids are dissolved.
- **Addition of Alkyne:** Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
- **Workup:** Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Deprotection:** Dissolve the crude trimethylsilyl-protected product in a mixture of methanol and a saturated aqueous solution of potassium carbonate. Stir the mixture at room temperature for 1-2 hours.
- **Final Workup and Purification:** After deprotection, extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **4-ethynylanisole** can then be purified by column chromatography or recrystallization.

Purification Protocols

Column Chromatography:

- **Stationary Phase:** Silica gel (60-120 mesh).
- **Eluent System:** A mixture of hexane and ethyl acetate is commonly used. The polarity can be adjusted based on TLC analysis of the crude product. A typical starting point is a 95:5 hexane:ethyl acetate ratio.^[6]

- Procedure:
 - Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
 - Dissolve the crude **4-ethynylanisole** in a minimal amount of the eluent and load it onto the column.
 - Elute the column with the solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **4-ethynylanisole**.

Recrystallization:

- Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For **4-ethynylanisole**, a mixed solvent system of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate can be effective.[8] Alternatively, a single solvent like ethanol or methanol could be tested.
- Procedure:
 - Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
 - If necessary, perform a hot filtration to remove any insoluble impurities.
 - Allow the solution to cool slowly to room temperature to induce crystallization.
 - Further cool the solution in an ice bath to maximize crystal formation.
 - Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
 - Dry the crystals under vacuum to remove any residual solvent.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR (400 MHz, CDCl_3 , δ):

- 7.42 (d, $J = 8.8$ Hz, 2H, Ar-H)
- 6.84 (d, $J = 8.8$ Hz, 2H, Ar-H)
- 3.81 (s, 3H, $-\text{OCH}_3$)
- 3.04 (s, 1H, $-\text{C}\equiv\text{CH}$)

^{13}C -NMR (100 MHz, CDCl_3 , δ):

- 159.9 (Ar-C)
- 133.8 (Ar-C)
- 114.9 (Ar-C)
- 114.2 (Ar-C)
- 83.5 ($-\text{C}\equiv\text{CH}$)
- 77.2 ($-\text{C}\equiv\text{CH}$)
- 55.3 ($-\text{OCH}_3$)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum of **4-ethynylanisole** exhibits characteristic absorption bands corresponding to its functional groups.

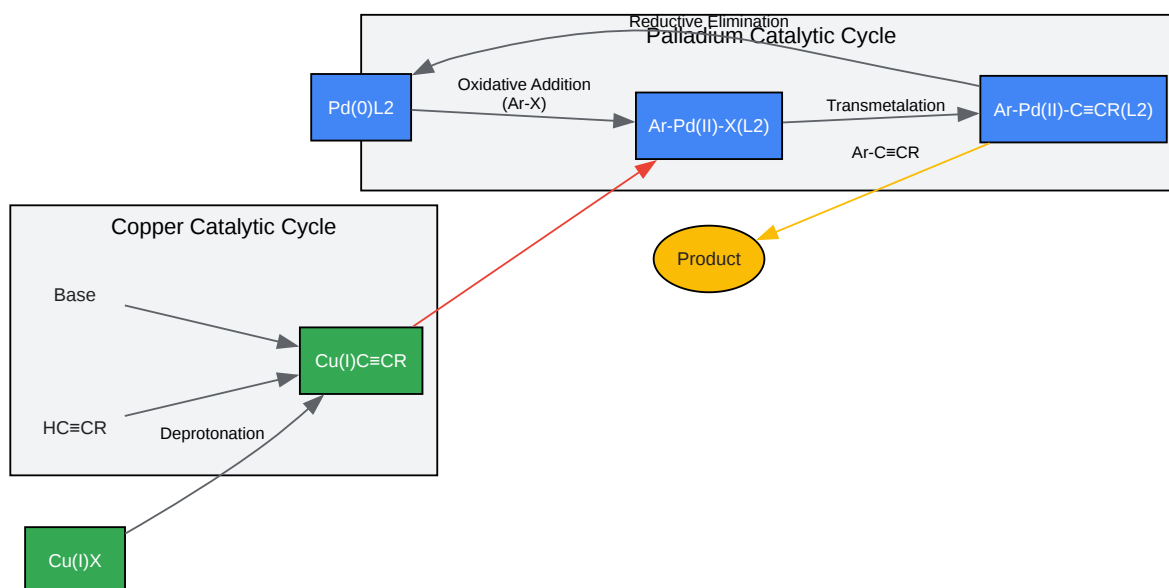
- $\sim 3300\text{ cm}^{-1}$ (sharp, strong): C-H stretch of the terminal alkyne.
- $\sim 2100\text{ cm}^{-1}$ (sharp, medium): $\text{C}\equiv\text{C}$ stretch of the alkyne.

- $\sim 3000\text{-}2850\text{ cm}^{-1}$: C-H stretches of the aromatic ring and the methoxy group.
- $\sim 1600, 1500, 1450\text{ cm}^{-1}$: C=C stretching vibrations of the aromatic ring.
- $\sim 1250, 1030\text{ cm}^{-1}$: C-O stretching vibrations of the methoxy group.

Sample Preparation for IR Spectroscopy (KBr Pellet Method):

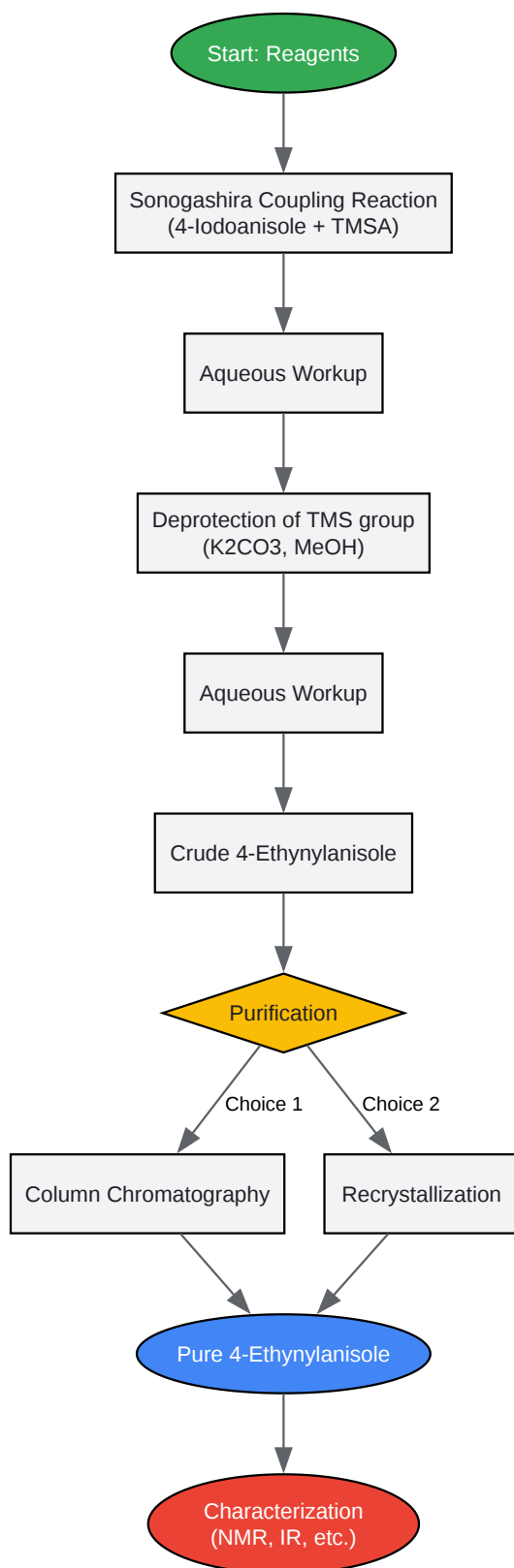
- Thoroughly grind a small amount (1-2 mg) of **4-ethynylanisole** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Place the resulting fine powder into a pellet press die.
- Apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[9]

Visualizations



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Caption: Mechanism of the Sonogashira cross-coupling reaction.



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Caption: Workflow for the synthesis and purification of **4-Ethynylanisole**.

Safety and Handling

4-Ethynylanisole is a combustible solid and should be handled with care.[5] It may cause skin, eye, and respiratory tract irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [5] It should be stored in a cool, dry place away from sources of ignition in a tightly sealed container.[5] In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

Conclusion

4-Ethynylanisole is a versatile chemical intermediate with well-defined physical and chemical properties. The Sonogashira coupling provides a reliable and efficient synthetic route to this compound. Proper purification techniques, such as column chromatography or recrystallization, are essential to obtain high-purity material suitable for research and development applications. The spectral data provided in this guide can be used for the identification and characterization of **4-ethynylanisole**. As with all chemicals, appropriate safety precautions should be followed during its handling and use.

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